molecular formula C14H18O4 B8585977 7-(Benzyloxy)-7-oxoheptanoic acid

7-(Benzyloxy)-7-oxoheptanoic acid

Cat. No. B8585977
M. Wt: 250.29 g/mol
InChI Key: DSNSGORUIGFBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04264765

Procedure details

Pimelic acid monobenzyl ester was prepared according to an adaptation of the method of Hassner et al, Tetrahedron Letters No. 46, 4475 (1970); it boils at 205° C. (1.5 torr). This material was converted to benzyl 6-chloroformylcaproate according to the above methods and 5.25 g of the latter compound was stirred with 0.59 g of paraformaldehyde and several mg of fused zinc chloride and heated to 120° C. in an oil bath. After the paraformaldehyde was consumed (about 11/2 hrs), the mixture was cooled, giving 5.73 g of multi-component product. Purification of 3.85 g of this crude product was achieved on a 180 g (2.9×61 cm) column of Silica Gel 60, prepared in a solvent of toluene/chloroform 9:1. The column was run at the flow rate of 1.8 ml/min. and 20 ml fractions were collected. The column was eluted first with 3 liters of toluene/chloroform 9:1, secondly with 3 liters of a 8.5:1.5 mixture of these solvents and finally with 1 liter of toluene containing 15% of chloroform and 7.5% of ethyl acetate. The various fractions were analyzed and combined where appropriate to produce 1.00 g of an oil identified as benzyl chloromethyl pimelate; ir 1765 and 1735 cm-1 ; pmr δ 7.34, 5.68, 5.11, 2.25-2.50 and 1.1-1.9 ppm.
Name
benzyl 6-chloroformylcaproate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
latter compound
Quantity
5.25 g
Type
reactant
Reaction Step Two
Quantity
0.59 g
Type
reactant
Reaction Step Three
[Compound]
Name
fused zinc chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:10])=[O:3].C=[O:20]>>[CH2:12]([O:11][C:9](=[O:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:2]([OH:20])=[O:3])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
benzyl 6-chloroformylcaproate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)CCCCCC(=O)OCC1=CC=CC=C1
Step Two
Name
latter compound
Quantity
5.25 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.59 g
Type
reactant
Smiles
C=O
Name
fused zinc chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the paraformaldehyde was consumed (about 11/2 hrs)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CUSTOM
Type
CUSTOM
Details
giving 5.73 g of multi-component product
CUSTOM
Type
CUSTOM
Details
Purification of 3.85 g of this crude product
CUSTOM
Type
CUSTOM
Details
prepared in a solvent of toluene/chloroform 9:1
CUSTOM
Type
CUSTOM
Details
were collected
WASH
Type
WASH
Details
The column was eluted first with 3 liters of toluene/chloroform 9:1, secondly with 3 liters of a 8.5:1.5 mixture of these solvents and finally with 1 liter of toluene containing 15% of chloroform and 7.5% of ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(CCCCCC(=O)O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.